2-Aminoethyl dichloroacetate

Description

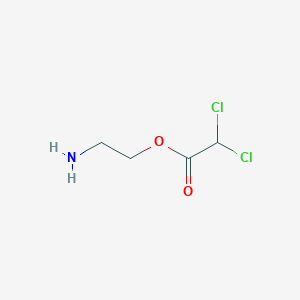

Structure

3D Structure

Properties

CAS No. |

90785-46-9 |

|---|---|

Molecular Formula |

C4H7Cl2NO2 |

Molecular Weight |

172.01 g/mol |

IUPAC Name |

2-aminoethyl 2,2-dichloroacetate |

InChI |

InChI=1S/C4H7Cl2NO2/c5-3(6)4(8)9-2-1-7/h3H,1-2,7H2 |

InChI Key |

HVBHRSZQEZNJTO-UHFFFAOYSA-N |

Canonical SMILES |

C(COC(=O)C(Cl)Cl)N |

Origin of Product |

United States |

Mechanism of Action

Inhibition of Pyruvate (B1213749) Dehydrogenase Kinase (PDK)

The primary mechanism of action of dichloroacetate (B87207) (DCA) is the inhibition of pyruvate dehydrogenase kinase (PDK). mdpi.comnih.gov PDK is a family of four isoenzymes (PDK1-4) that regulate the activity of the pyruvate dehydrogenase complex (PDC) through phosphorylation. mdpi.com DCA, as a structural analogue of pyruvate, acts as a competitive inhibitor at the pyruvate-binding site on PDK. oup.comoup.com This inhibition prevents the phosphorylation and subsequent inactivation of the PDC. patsnap.com

While the direct inhibitory effect of 2-Aminoethyl dichloroacetate on PDK has not been extensively reported, it is hypothesized to share a similar mechanism to its parent compound, DCA. The dichloroacetate moiety of the molecule is expected to be the active component responsible for PDK inhibition. The sensitivity of the different PDK isoenzymes to inhibition by DCA varies, with PDK2 being the most sensitive. mdpi.com It is plausible that this compound would also exhibit isoform-specific inhibition of PDK.

Modulation of Cellular Metabolism

By inhibiting PDK and activating PDC, this compound would be expected to shift cellular metabolism from anaerobic glycolysis towards aerobic glucose oxidation. mdpi.comspandidos-publications.com This metabolic reprogramming has several downstream consequences:

Increased Pyruvate Oxidation: Activation of PDC leads to an increased flux of pyruvate into the mitochondria, where it is converted to acetyl-CoA and enters the Krebs cycle. mdpi.comnih.gov

Decreased Lactate (B86563) Production: The diversion of pyruvate away from its conversion to lactate by lactate dehydrogenase results in reduced intracellular and extracellular lactate levels. mdpi.comnih.gov

Altered Energy Production: The shift to oxidative phosphorylation can lead to increased production of ATP through the electron transport chain. dovepress.com

Generation of Reactive Oxygen Species (ROS): Increased mitochondrial respiration can lead to an increase in the production of ROS. mdpi.com

These metabolic alterations can have profound effects on cellular function and are central to the biological activity of dichloroacetate and its derivatives.

Preclinical Research and Findings

In Vitro Studies

In vitro studies using various cell lines have been instrumental in elucidating the cellular effects of dichloroacetate (B87207) (DCA). These studies have consistently demonstrated that DCA can induce apoptosis and inhibit proliferation in cancer cells. mdpi.comccnm.eduscience.gov For example, research on breast cancer cell lines showed that DCA treatment decreased cell viability. mdpi.com Similarly, studies on sarcoma and pancreatic cancer cell lines have reported reduced cell proliferation upon DCA exposure. nih.govnih.gov

The combination of DCA with other anti-cancer agents has also been explored in vitro. For instance, DCA has been shown to increase the cytotoxicity of certain platinum-based chemotherapy drugs in various cancer cell lines. nih.gov Studies have also investigated the synergistic effects of DCA with other metabolic modulators. researchgate.net

While specific in vitro studies on 2-Aminoethyl dichloroacetate are not widely available in the reviewed literature, the extensive research on DCA provides a strong foundation for predicting its likely effects. It is anticipated that this compound would exhibit similar anti-proliferative and pro-apoptotic effects in cancer cell lines, mediated by its impact on cellular metabolism.

In Vivo Studies

In vivo studies in animal models have further substantiated the preclinical potential of dichloroacetate (DCA). Research in mice bearing sarcoma tumors demonstrated that DCA administered in drinking water significantly reduced tumor growth. nih.gov In a rat model of chronic hypoxic pulmonary hypertension, DCA was shown to prevent and reverse the condition. ahajournals.orgahajournals.org

Magnetic resonance imaging studies in tumor-bearing mice have been used to monitor the metabolic response to DCA treatment in vivo. These studies have shown that DCA can increase the extracellular pH of tumors, reflecting an inhibition of glycolysis and reduced lactate (B86563) production. nih.gov

Although specific in vivo data for this compound is not present in the provided search results, the findings from DCA studies suggest that this derivative would likely exhibit anti-tumor activity in animal models. Further in vivo research would be necessary to determine its efficacy and pharmacokinetic profile compared to DCA.

Structure Activity Relationship Sar Studies of 2 Aminoethyl Dichloroacetate and Its Derivatives

Identification of Key Pharmacophoric Features for Biological Activity

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is recognized at a receptor site and is responsible for that molecule's biological activity. For 2-Aminoethyl dichloroacetate (B87207), the key pharmacophoric features can be inferred from its constituent parts: the dichloroacetate (DCA) moiety and the 2-aminoethyl group.

The dichloroacetate moiety is a well-established inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK). oup.comnih.gov Its small size and the presence of two chlorine atoms are critical for its activity. The dichloroacetyl group is believed to mimic pyruvate, the natural substrate of PDK, allowing it to bind to the enzyme's active site. oup.com

The 2-aminoethyl group introduces a primary amine, a feature that can significantly influence the molecule's properties. Key pharmacophoric features associated with this group include:

Hydrogen Bond Donor: The primary amine can act as a hydrogen bond donor, potentially forming interactions with amino acid residues in the target protein's binding pocket.

Positive Charge: At physiological pH, the amino group is likely to be protonated, carrying a positive charge. This charge can facilitate electrostatic interactions with negatively charged residues on the target protein or with the phospholipid head groups of cell membranes, influencing cellular uptake. nih.gov

Hydrophilic/Hydrophobic Balance: The aminoethyl group adds a polar, hydrophilic component to the molecule, which can affect its solubility, distribution, and ability to cross biological membranes.

Pharmacophore models for other kinase inhibitors often include features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. appconnect.inmedsci.orgsemanticscholar.orgresearchgate.net While 2-Aminoethyl dichloroacetate lacks an aromatic ring, the combination of the dichloroacetate and aminoethyl groups provides a unique set of features that can be optimized for enhanced biological activity.

Table 1: Inferred Pharmacophoric Features of this compound

| Feature | Structural Moiety | Potential Role in Biological Activity |

| Halogen Atoms (Cl) | Dichloroacetate | Mimicking the substrate (pyruvate), contributing to binding affinity at the PDK active site. |

| Carbonyl Group | Dichloroacetate | Potential hydrogen bond acceptor. |

| Primary Amine | 2-Aminoethyl | Hydrogen bond donor, site for positive charge, influencing electrostatic interactions and solubility. |

| Ethyl Linker | 2-Aminoethyl | Provides spacing and flexibility between the dichloroacetate and amine functionalities. |

Elucidation of Structural Modulations Influencing PDK Inhibition

The inhibition of pyruvate dehydrogenase kinase (PDK) is a key mechanism of action for dichloroacetate (DCA) and its derivatives. oup.comnih.gov Structural modifications to the this compound molecule can significantly impact its ability to inhibit PDK isoforms.

DCA itself binds to the pyruvate binding site in the N-terminal domain of PDK. nih.gov The binding of DCA induces conformational changes that lead to the inactivation of the kinase. nih.gov The introduction of the 2-aminoethyl group creates opportunities for further interactions within the binding pocket, potentially increasing affinity and altering isoform selectivity.

Studies on other PDK inhibitors have shown that modifications to various parts of the molecule can have profound effects on inhibitory activity. For instance, in a series of Pfz3 analogues, which are also PDK inhibitors, replacing a chlorine atom with bromine or modifying a hydrophobic group led to changes in binding affinity. researchgate.net This suggests that similar modifications to the dichloroacetate or the aminoethyl portion of this compound could modulate its PDK inhibitory activity.

The length and nature of the linker between the dichloroacetate and the amine could also be critical. A longer or more rigid linker might position the amino group in a more favorable orientation for interaction with the enzyme, thereby enhancing inhibitory potency. Conversely, a linker that is too long or too flexible could lead to a loss of affinity.

Furthermore, the different isoforms of PDK (PDK1, PDK2, PDK3, and PDK4) have varying sensitivities to inhibitors. mdpi.com It is plausible that structural modifications to this compound could be used to achieve selective inhibition of a particular PDK isoform, which could be advantageous in targeting specific diseases.

Table 2: Potential Structural Modifications of this compound and their Hypothesized Effects on PDK Inhibition

| Modification | Hypothesized Effect on PDK Inhibition | Rationale |

| Alteration of the alkyl chain length (e.g., 3-aminopropyl) | May increase or decrease inhibitory potency. | Optimizing the distance and orientation of the amino group within the binding site. |

| Substitution on the amine (e.g., N-methyl, N,N-dimethyl) | Could alter hydrogen bonding capacity and steric interactions. | Fine-tuning interactions with specific amino acid residues. |

| Replacement of chlorine atoms with other halogens (e.g., F, Br) | May affect binding affinity and electronic properties. | Halogen bonding and size can influence interactions. researchgate.net |

| Introduction of a cyclic structure in the linker | Could restrict conformational flexibility and enhance binding. | Pre-organizing the molecule for a more favorable binding conformation. |

Relationship Between Chemical Structure and Cellular Uptake/Intracellular Distribution

The chemical structure of this compound plays a pivotal role in its ability to cross cell membranes and distribute within the cell. The presence of the aminoethyl group is expected to significantly influence these processes compared to the parent compound, dichloroacetate.

Weakly basic, amine-containing compounds can be sequestered into acidic organelles such as lysosomes through a process known as pH-partitioning. nih.gov This could lead to an accumulation of this compound within these compartments. The degree of lysosomal sequestration is dependent on the pKa and lipophilicity of the compound.

The primary amine of this compound can be protonated at physiological pH, imparting a positive charge. This charge may facilitate interactions with the negatively charged cell surface and could potentially be recognized by polyamine transport systems, which are often upregulated in cancer cells. acs.org

Studies on other molecules have shown that the introduction of an N-(2-aminoethyl) group can enhance cellular uptake. For example, peptide nucleic acids (PNAs) with an N-(2-aminoethyl)glycine backbone have been developed to improve cell penetration. aacrjournals.org

The intracellular distribution is also critical for the compound's activity. For PDK inhibition, the molecule must reach the mitochondrial matrix. The positive charge of the protonated amine could facilitate mitochondrial uptake, as the mitochondrial membrane has a negative potential. aacrjournals.org However, significant sequestration in lysosomes could limit the amount of the compound reaching the mitochondria. Therefore, a balance between lysosomal accumulation and mitochondrial targeting is crucial.

Table 3: Factors Influencing Cellular Uptake and Intracellular Distribution of this compound

| Structural Feature | Influence on Uptake and Distribution |

| Primary Amine | Potential for protonation, leading to positive charge. May interact with cell surface and be a substrate for transporters. acs.org Can lead to lysosomal sequestration. nih.gov |

| Dichloroacetate Moiety | Contributes to the overall lipophilicity and size of the molecule. |

| Overall Lipophilicity | Affects the ability to passively diffuse across lipid membranes. |

Design Principles for Enhanced Efficacy and Selectivity

The design of more effective and selective derivatives of this compound is guided by the structure-activity relationships discussed in the previous sections. The goal is to optimize the molecule's interaction with its target while minimizing off-target effects.

Strategies for Enhanced Efficacy:

Optimizing Target Engagement: Modifications to the dichloroacetate and aminoethyl moieties can be made to improve binding affinity to PDK. This could involve synthesizing analogs with different halogen substitutions on the acetate (B1210297) group or varying the length and substitution of the aminoalkyl chain to probe for more favorable interactions within the PDK binding pocket. researchgate.net

Improving Cellular Uptake: Strategies to enhance cellular uptake could involve modifying the amino group to better mimic the substrates of specific transporters that are overexpressed on target cells.

Mitochondrial Targeting: To increase the concentration of the drug at its site of action (the mitochondria), specific mitochondrial-targeting moieties could be conjugated to the this compound scaffold. Delocalized lipophilic cations, such as the triphenylphosphonium (TPP+) cation, are known to accumulate in mitochondria and have been successfully used to deliver various therapeutic agents to this organelle. aacrjournals.orgnih.gov

Strategies for Enhanced Selectivity:

Isoform-Specific PDK Inhibition: As the different PDK isoforms have distinct structural features in their binding pockets, it may be possible to design derivatives of this compound that selectively inhibit one isoform over others. This could be achieved through computational modeling and the synthesis of a library of analogs with systematic structural variations. mdpi.com

Targeted Delivery: Conjugating this compound to a ligand that binds to a receptor specifically overexpressed on cancer cells could enhance its selectivity. This approach would increase the concentration of the drug at the tumor site, thereby reducing systemic exposure and potential side effects.

The development of novel derivatives based on these principles requires a multidisciplinary approach, combining computational chemistry for pharmacophore modeling and docking studies, synthetic organic chemistry for the preparation of new compounds, and in vitro and in vivo biological assays to evaluate their efficacy and selectivity. nih.gov

Advanced Analytical and Computational Methodologies

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools in the study of chemical compounds, providing insights into their structure, properties, and interactions at an atomic level. For 2-Aminoethyl dichloroacetate (B87207), these methodologies are crucial for predicting its behavior, understanding its mechanism of action, and guiding the design of new derivatives. The following sections detail specific computational techniques and their application to the study of this compound, often drawing parallels from research on its parent compound, dichloroacetate (DCA), and its analogues.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron density distribution) of many-body systems, such as atoms and molecules. It is particularly valuable for calculating various molecular properties and reactivity descriptors that govern chemical behavior. While direct DFT studies on 2-Aminoethyl dichloroacetate are not extensively documented, research on related dichloroacetate esters like isopropyl dichloroacetate and methyl dichloroacetate provides a strong precedent for its application.

DFT calculations can be employed to determine the optimized molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. From the optimized structure, a host of electronic properties and reactivity indices can be calculated. These parameters help in understanding the molecule's stability and reactive sites.

Key applications and findings from related studies include:

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to predicting chemical reactivity. A small HOMO-LUMO energy gap suggests high chemical reactivity and low kinetic stability. For dichloroacetate esters, DFT calculations can precisely determine these energy levels, indicating the molecule's susceptibility to nucleophilic or electrophilic attack.

Local Reactivity (Fukui Functions): To identify specific reactive sites within the this compound molecule, local reactivity descriptors such as Fukui functions (f(r)) and condensed local softness values can be computed. These analyses pinpoint which atoms are most likely to act as electrophilic or nucleophilic centers, guiding the understanding of metabolic transformations or chemical reactions. For example, in a study of isopropyl dichloroacetate, DFT was used to determine the electrophilic and nucleophilic nature of the reactants.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface of a molecule. These maps are invaluable for identifying sites for electrophilic and nucleophilic reactions, as well as predicting intermolecular interactions like hydrogen bonding.

A theoretical study on methyl dichloroacetate used DFT simulations to analyze its electron density distribution, providing insight into its interaction with other chemical species. Such an analysis for this compound would be critical in predicting its binding behavior with biological targets.

| Parameter | Definition | Predicted Significance |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity). |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity). |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Relates to chemical stability and reactivity. |

| Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Measures the power of an atom/molecule to attract electrons. |

| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ ≈ -χ) | Quantifies the global electrophilic nature of the molecule. |

Molecular Docking for Ligand-Target Interactions (e.g., PDK)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in structure-based drug design, helping to elucidate the binding mode and affinity of a ligand for a specific biological target. The primary pharmacological target for dichloroacetate (DCA) and its derivatives is Pyruvate (B1213749) Dehydrogenase Kinase (PDK). Docking studies on DCA analogues provide significant insights into how this compound likely interacts with PDK isozymes.

PDKs regulate the activity of the Pyruvate Dehydrogenase Complex (PDC), a critical gatekeeper of cellular metabolism. By inhibiting PDK, compounds like DCA shift glucose metabolism from glycolysis towards oxidative phosphorylation. There are four known human PDK isozymes (PDK1-4), and they exhibit differential sensitivity to inhibitors.

Key findings from molecular docking studies of DCA and its analogues against PDK include:

Binding Site: DCA binds to the pyruvate binding site located in the N-terminal regulatory (R) domain of PDK. This binding is allosteric, meaning it occurs at a site other than the enzyme's active (ATP-binding) site.

Isozyme Sensitivity: Docking studies have shown that PDK2 is the isozyme most sensitive to inhibition by DCA and its analogues. A comparative docking study of over 200 DCA analogues found that the binding energy values were generally in the order of PDK2 > PDK1 > PDK4 > PDK3.

Key Interactions: The validity of docking protocols is often confirmed by re-docking the co-crystallized ligand into the protein's binding site. Successful docking studies identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand, stabilizing the complex. For PDK2, these interactions are crucial for the inhibitory activity of dichloroacetate-based compounds.

For this compound, a docking simulation into the binding site of PDK2 (PDB ID: 2BU8) would predict its binding conformation and estimate its binding affinity. This would reveal whether the 2-aminoethyl group forms additional favorable interactions with the protein that might enhance its affinity compared to DCA, or if steric hindrance from this group weakens the interaction.

| PDK Isozyme (PDB ID) | Mean Docking Binding Energy (kcal/mol) | Significance |

|---|---|---|

| PDK1 (2Q8H) | -5.31 | Moderate binding affinity. |

| PDK2 (2BU8) | -6.17 | Highest binding affinity, most sensitive isozyme. |

| PDK3 (1Y8O) | -4.78 | Lowest binding affinity. |

| PDK4 (3D2R) | -5.03 | Moderate binding affinity. |

Molecular Dynamics (MD) Simulations for Conformational Behavior and Binding

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is essential for assessing the stability of a docked complex, exploring the conformational landscape of the ligand and protein, and understanding the thermodynamics of binding.

An MD simulation of the this compound-PDK complex, generated from a docking pose, would involve placing the complex in a simulated physiological environment (a box of water molecules and ions at a specific temperature and pressure) and solving Newton's equations of motion for every atom in the system. This would allow for the analysis of:

Conformational Flexibility: The Root Mean Square Fluctuation (RMSF) of individual residues or atoms can be calculated to identify flexible or rigid regions of the protein upon ligand binding. This can reveal how the binding of this compound might induce conformational changes in PDK, even in regions distant from the binding site.

Interaction Analysis: Throughout the simulation, the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein can be tracked. This dynamic analysis can reveal transient but important interactions missed by static docking and confirm which interactions are most persistent and crucial for stable binding.

Binding Free Energy: Advanced techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD trajectories to calculate the binding free energy of the ligand-protein complex, providing a more accurate estimation of binding affinity than docking scores alone.

MD simulations have been used to confirm the stability of other potential PDK inhibitors identified through virtual screening, lending confidence to their predicted binding modes. A similar approach would be vital to validate the predicted interaction of this compound with PDK and understand its dynamic behavior at the target site.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of ligand-based drug design, used to identify novel compounds with potential biological activity. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups.

A pharmacophore model for PDK inhibitors could be developed using two main strategies:

Ligand-Based Modeling: This approach uses a set of known active molecules (e.g., DCA and other potent PDK inhibitors) to identify common chemical features responsible for their activity. The aligned molecules are used to generate a 3D hypothesis that can be used as a query.

Structure-Based Modeling: This method derives the pharmacophore directly from the ligand-binding site of the target protein (e.g., the crystal structure of PDK2). The model is built by identifying key interaction points between the protein and a bound ligand.

Once a robust pharmacophore model is developed and validated, it can be used for virtual screening. In this process, large databases of chemical compounds are computationally filtered to identify molecules that match the pharmacophore query. Hits from the virtual screen are then typically subjected to further analysis, such as molecular docking, to refine the list of potential candidates for experimental testing.

For this compound, this methodology is relevant in the context of drug discovery. A pharmacophore model based on known PDK inhibitors could be used to screen libraries for other dichloroacetate esters or entirely new chemical scaffolds that possess the necessary features for PDK inhibition. This approach accelerates the discovery of new lead compounds by narrowing down the vast chemical space to a manageable number of promising candidates.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series lead to changes in their biological activities.

QSAR studies have been successfully performed on series of DCA analogues to develop predictive models for their anticancer activity, which is mediated by PDK inhibition. A similar methodology could be applied to a series of dichloroacetate esters, including this compound, to understand the structural requirements for optimal PDK inhibition.

The typical workflow for a QSAR study involves several key steps:

Data Set Preparation: A dataset of compounds with a common structural scaffold (e.g., dichloroacetate esters) and their experimentally measured biological activities (e.g., IC₅₀ values for PDK inhibition) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These numerical values represent different aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and electronic (e.g., dipole moment) properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Genetic Algorithm-Partial Least Squares (GA-PLS), are used to select the most relevant descriptors and build a mathematical equation that correlates them with biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in model training). A statistically robust model will have high correlation coefficients (R²) and cross-validation coefficients (Q²).

In QSAR studies of N-arylphenyl-2,2-dichloroacetamide analogues, descriptors related to molecular shape, connectivity, and electronic properties were found to be significant in predicting activity. A validated QSAR model for dichloroacetate esters could be used to predict the PDK inhibitory activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Number of N atoms | Basic molecular composition and size. |

| Topological | Kappa indices, Chi indices, Balaban index | Molecular branching and connectivity. |

| Geometric | Gravitational index, 3D-MoRSE descriptors | 3D shape and size of the molecule. |

| Electronic | Dipole moment, Highest/Lowest partial charge | Distribution of electrons and polarity. |

| Quantum Chemical | HOMO/LUMO energy, Total energy | Derived from quantum mechanics calculations (e.g., DFT). |

Prodrug Design and Delivery Systems for Dichloroacetate Analogues

Rationale for Prodrug Development (e.g., Bioavailability, Targeting)

The primary impetus for developing prodrugs of dichloroacetate (B87207) (DCA) is to overcome its suboptimal pharmacokinetic profile and to improve its delivery to specific cellular compartments. A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active therapeutic agent. This approach offers several advantages for DCA and its analogues.

Improving Bioavailability and Solubility: Prodrug strategies can significantly enhance the bioavailability of a parent drug. For instance, by modifying the physicochemical properties of DCA, such as its solubility, prodrugs can improve its absorption from the gastrointestinal tract. This is crucial for ensuring that a therapeutically effective concentration of the drug reaches systemic circulation.

Enhancing Target Specificity: A key challenge with DCA is its limited ability to reach the mitochondria, where it exerts its therapeutic effect by inhibiting pyruvate (B1213749) dehydrogenase kinase (PDK). Prodrug design can incorporate targeting moieties that facilitate the selective accumulation of the drug at its intended site of action, thereby increasing its efficacy and reducing off-target effects. This targeted approach can also help to overcome resistance mechanisms in cancer cells.

Reducing Toxicity and Side Effects: By ensuring that the active drug is released predominantly at the target site, prodrugs can minimize systemic exposure and the associated toxicity to healthy tissues. This is particularly relevant for DCA, where side effects can be a limiting factor in its clinical application.

Improving Chemical Stability: Prodrugs can be designed to be more chemically stable than the parent drug, preventing degradation before reaching the target site.

The table below summarizes the key rationales for developing DCA prodrugs.

| Rationale | Description | Key Benefits |

| Improved Bioavailability | Enhancing the absorption and systemic exposure of the drug. | Increased therapeutic efficacy. |

| Targeted Delivery | Directing the drug to its specific site of action, such as the mitochondria. | Enhanced potency and reduced off-target effects. |

| Reduced Toxicity | Minimizing drug exposure to non-target tissues. | Improved safety profile. |

| Enhanced Stability | Protecting the drug from premature degradation. | Consistent therapeutic levels. |

Design of Mutual Prodrugs Incorporating 2-Aminoethyl Dichloroacetate Moiety

A mutual prodrug is a specific type of carrier-linked prodrug where two pharmacologically active agents are coupled together, each acting as a promoiety for the other. This approach is particularly advantageous as it can lead to synergistic effects or combine different therapeutic actions in a single molecule.

In the context of this compound, the design of mutual prodrugs involves covalently linking the this compound moiety to another bioactive molecule. The selection of the second active agent depends on the desired therapeutic outcome. For example, in cancer therapy, this compound could be linked to another anticancer agent with a complementary mechanism of action.

The linkage between the two molecules is designed to be cleavable in vivo, typically through enzymatic hydrolysis, to release both active compounds. Ester or amide bonds are commonly used for this purpose. The design of these linkages is critical to ensure that the release of the active drugs occurs at the desired rate and location within the body.

Example of Mutual Prodrug Design:

A hypothetical mutual prodrug could involve the esterification of the hydroxyl group of a second drug with the carboxylic acid of dichloroacetic acid, with the 2-aminoethyl group providing a point for further modification or enhancing solubility. Upon administration, cellular esterases would cleave the ester bond, releasing both the dichloroacetate and the second active drug, allowing them to exert their respective pharmacological effects.

Strategies for Mitochondria-Targeted Delivery

Given that the primary target of DCA is the mitochondrial enzyme pyruvate dehydrogenase kinase (PDK), strategies to specifically deliver DCA to this organelle are of great interest. Cancer cells often exhibit a higher mitochondrial membrane potential compared to normal cells, a feature that can be exploited for targeted drug delivery.

One of the most successful strategies for mitochondria-targeted delivery involves the use of lipophilic cations, such as the triphenylphosphonium (TPP) cation. These cations can readily cross cellular and mitochondrial membranes and accumulate within the mitochondria in response to the negative membrane potential.

By attaching a TPP moiety to a DCA analogue, such as through a biodegradable linker, the resulting conjugate, often referred to as "Mito-DCA," can be effectively directed to the mitochondria. Once inside the mitochondria, the linker can be cleaved, releasing the active DCA. This targeted approach has been shown to significantly enhance the potency and cancer cell specificity of DCA compared to the parent drug.

Key Features of Mitochondria-Targeted Delivery:

Targeting Moiety: Lipophilic cations like triphenylphosphonium (TPP).

Mechanism of Accumulation: Driven by the high mitochondrial membrane potential of cancer cells.

Linker: A biodegradable bond that allows for the release of the active drug within the mitochondria.

Benefit: Increased drug concentration at the target site, leading to enhanced efficacy and reduced systemic toxicity.

Nanoparticle-Based Delivery Systems

Nanoparticle-based drug delivery systems offer a versatile platform for improving the therapeutic index of drugs like dichloroacetate. These systems can encapsulate or be conjugated with drug molecules, providing several advantages.

Improved Solubility and Stability: Nanoparticles can carry hydrophobic drugs in their core, enhancing their solubility in aqueous environments and protecting them from degradation in the bloodstream.

Controlled and Targeted Release: Nanoparticles can be engineered for controlled drug release, maintaining therapeutic drug concentrations over an extended period. Furthermore, the surface of nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, to direct them to specific cells or tissues. For instance, hyaluronic acid can be used to target CD44 receptors that are overexpressed in some tumors.

Enhanced Cellular Uptake: Nanoparticles are often taken up by cells through endocytosis, which can be more efficient than the passive diffusion of free drugs. This can lead to higher intracellular drug concentrations.

Different types of nanoparticles have been explored for drug delivery, including:

Liposomes: Vesicles composed of a lipid bilayer.

Polymeric Nanoparticles: Made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA).

Micelles: Self-assembling structures of amphiphilic molecules.

Inorganic Nanoparticles: Such as silica (B1680970) or gold nanoparticles.

In the context of DCA, researchers have developed polymer-drug conjugates that self-assemble into nanoparticles. These nanoparticles can effectively deliver DCA to cancer cells, and when co-administered with nanoparticles carrying other chemotherapeutic agents, they have shown synergistic antitumor effects both in vitro and in vivo.

The table below provides an overview of nanoparticle types used in drug delivery.

| Nanoparticle Type | Description | Advantages |

| Liposomes | Spherical vesicles with a lipid bilayer membrane. | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs. |

| Polymeric Nanoparticles | Solid particles made from polymers. | Biodegradable, sustained drug release. |

| Micelles | Core-shell structures formed by amphiphilic molecules. | Can solubilize poorly water-soluble drugs. |

| Inorganic Nanoparticles | Particles made of metals or silica. | Tunable size and surface properties. |

Future Research Directions and Translational Perspectives

Elucidation of Unidentified Molecular Intermediates and Downstream Targets

The primary mechanism of DCA is the inhibition of pyruvate (B1213749) dehydrogenase kinase (PDK), which leads to the activation of the pyruvate dehydrogenase complex (PDC). This action shifts cellular metabolism from glycolysis towards glucose oxidation, a promising strategy in cancer therapy. However, the complete metabolic journey of DCA and its derivatives is not fully mapped.

The initial step in DCA metabolism is its conversion to glyoxylate, a reaction catalyzed by the enzyme glutathione (B108866) transferase zeta 1 (GSTZ1). Glyoxylate then enters intermediary metabolism. A critical area for future research is the detailed characterization of all molecular intermediates that arise from derivatives like 2-Aminoethyl dichloroacetate (B87207). Understanding how modifications to the parent DCA molecule affect its processing by GSTZ1 and subsequent metabolic fate is crucial.

Beyond the well-established inhibition of PDK, DCA has been shown to affect other downstream targets. One significant effect is the suppression of hypoxia-inducible factor-1 alpha (HIF-1α), a key protein in tumor survival and angiogenesis. However, some studies suggest that the regulation of PDK1 can be partially independent of HIF-1α, pointing to the existence of other post-transcriptional regulatory mechanisms that are yet to be fully understood. Future investigations should aim to identify these unknown downstream targets and signaling pathways affected by DCA and its analogs to build a more comprehensive picture of their biological activity.

Exploration of Novel Therapeutic Combinations

A highly promising avenue for the clinical translation of dichloroacetate-based compounds is their use in combination with other therapeutic agents. This strategy aims to achieve synergistic effects, reduce individual drug dosages to minimize toxicity, and overcome drug resistance. Preclinical studies have already demonstrated the potential of DCA in various combinations.

Research has shown that DCA can synergize with conventional chemotherapies. For instance, its ability to alter cancer cell metabolism increases the susceptibility of cervical cancer cells to cisplatin. A similar synergistic antitumor effect has been observed with 5-fluorouracil (B62378) in colorectal cancer models.

Beyond traditional chemotherapy, combining DCA with other metabolic drugs has shown promise. The combination with metformin, another drug that targets cellular metabolism, has been shown to be a potent suppressor of HIF-1α. Other explored combinations include those with the antibiotic salinomycin, tyrosine kinase inhibitors (TKIs), and COX2 inhibitors, all of which have shown potential in preclinical cancer models. The development of new salt forms, such as fasudil (B1672074) dichloroacetate, which combines DCA with a ROCK inhibitor, represents a novel approach to simultaneously target metabolic and inflammatory pathways. Future research should continue to explore these and other novel therapeutic pairings to maximize the clinical potential of DCA derivatives.

Interactive Data Table: Investigated Therapeutic Combinations with Dichloroacetate (DCA)

| Combination Agent | Cancer Model/Context | Observed Synergistic Effect | Reference(s) |

| Cisplatin | Cervical Cancer | Increased susceptibility to cisplatin's cytotoxic effects. | |

| 5-Fluorouracil | Colorectal Cancer | Synergistic antitumor effect. | |

| Metformin | Breast & Prostate Cancer | Potent suppression of HIF-1α. | |

| Salinomycin | Colorectal Cancer | Synergistically inhibited cell viability. | |

| Tyrosine Kinase Inhibitors | Non-Small-Cell Lung Cancer | Potential for significant combination therapy. | |

| COX2 Inhibitors | General Cancer | Proposed as a possible integrated treatment. | |

| HDAC Inhibitors | General Cancer | Potential to enhance efficacy of DNA-damaging agents. | |

| Fasudil | Cerebral Ischemia Model | Attenuated neuroinflammation and blood-brain barrier breakdown. |

Development of Next-Generation Dichloroacetate-Based Agents with Improved Pharmacological Profiles

While DCA has shown therapeutic promise, its development has been hampered by factors including its unpatentability and potential for toxicity. This has spurred the development of next-generation dichloroacetate-based agents designed to have superior pharmacological profiles. The goal is to create novel chemical entities that retain the therapeutic mechanism of DCA while improving properties such as solubility, bioavailability, and targeted delivery.

One approach involves creating prodrugs or new molecular entities by coupling DCA to other active compounds. An example is mitaplatin, a molecule that links DCA to the chemotherapy drug cisplatin, with the aim of delivering two anticancer agents in a single molecule. Similarly, researchers have synthesized and evaluated various N-phenyl-2,2-dichloroacetamide analogues as potential anticancer drugs.

These synthetic strategies allow for the fine-tuning of the molecule's chemical properties. By modifying the DCA structure, it is possible to enhance its lipid solubility, improve its ability to cross cell membranes, and potentially direct it more specifically to cancer cells, thereby increasing efficacy and reducing off-target effects. Continued innovation in medicinal chemistry, focusing on the synthesis and evaluation of novel DCA derivatives, is essential for translating the therapeutic potential of this class of compounds into effective clinical treatments.

Table of Chemical Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.